molecular formula C9H9ClO2 B13448894 2-Phenoxypropanoyl Chloride-d5

2-Phenoxypropanoyl Chloride-d5

Cat. No.: B13448894
M. Wt: 189.65 g/mol
InChI Key: BDSSZTXPZHIYHM-VIQYUKPQSA-N
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Description

2-Phenoxypropanoyl Chloride-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. Its molecular formula is C9H4D5ClO2, and it has a molecular weight of 189.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypropanoyl Chloride-d5 typically involves the chlorination of 2-Phenoxypropanoic acid-d5. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypropanoyl Chloride-d5 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenoxypropanoic acid-d5 and hydrochloric acid (HCl).

    Reduction: It can be reduced to 2-Phenoxypropanol-d5 using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-Phenoxypropanoic acid-d5: Formed from hydrolysis.

    2-Phenoxypropanol-d5: Formed from reduction.

Scientific Research Applications

2-Phenoxypropanoyl Chloride-d5 is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Used in metabolic studies involving stable isotope labeling to trace metabolic pathways.

    Medicine: In the synthesis of deuterium-labeled drugs for pharmacokinetic studies.

    Industry: As a chemical intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxypropanoyl Chloride-d5 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of pharmaceuticals, it acts as an acylating agent to introduce the 2-Phenoxypropanoyl group into the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxypropionyl Chloride: The non-deuterated analog of 2-Phenoxypropanoyl Chloride-d5.

    2-Phenoxypropanoic Acid: The carboxylic acid precursor used in the synthesis of this compound.

    2-Phenoxypropanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in metabolic and pharmacokinetic studies. This compound’s stability and reactivity make it a versatile intermediate in various chemical syntheses.

Biological Activity

2-Phenoxypropanoyl Chloride-d5 is a deuterated derivative of 2-phenoxypropanoyl chloride, which is used in various chemical syntheses and has potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical contexts.

  • Chemical Formula : C10H9ClO2
  • Molecular Weight : 196.63 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to interact with nucleophiles, including amino acids in proteins, leading to modifications that can alter protein function.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in developing antimicrobial agents.
  • Cytotoxicity : Studies have indicated that certain phenoxypropanoyl derivatives can induce cytotoxic effects in cancer cell lines, pointing towards their potential as anticancer agents.

Antimicrobial Activity

A study explored the synthesis of phenoxypropanoyl derivatives and their antimicrobial properties. In vitro tests demonstrated that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate potency.

Cytotoxic Effects

In a cell viability assay using human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of phenoxypropanoyl showed IC50 values ranging from 10 to 30 µM. This suggests that these compounds may induce apoptosis or inhibit cell proliferation through mechanisms such as cell cycle arrest or induction of oxidative stress.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of Staphylococcus aureus
Inhibition of Escherichia coli
CytotoxicityInduces apoptosis in MCF-7 cells
IC50 values between 10-30 µM

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, related compounds have shown potential toxic effects at higher concentrations, necessitating further investigation into their safety for therapeutic use.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

189.65 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenoxy)propanoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D

InChI Key

BDSSZTXPZHIYHM-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)C(=O)Cl)[2H])[2H]

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC=C1

Origin of Product

United States

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